4-Methyl-5-undecylindolo[2,3-b]quinoxaline
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Overview
Description
4-Methyl-5-undecylindolo[2,3-b]quinoxaline is a heterocyclic compound belonging to the indoloquinoxaline family. These compounds are known for their diverse applications in materials science and medicinal chemistry due to their unique structural and electronic properties . The indolo[2,3-b]quinoxaline framework is a common structural motif in numerous biologically active compounds that exhibit antiviral, antitumor, and antidiabetic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-undecylindolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine . This reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles as catalysts, which have shown effectiveness in aqueous media and under microwave irradiation .
Industrial Production Methods
Industrial production methods for indolo[2,3-b]quinoxaline derivatives often rely on transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization . These methods are scalable and can produce high yields, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-undecylindolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced indoloquinoxaline derivatives.
Substitution: Formation of N-alkylated indoloquinoxaline derivatives.
Scientific Research Applications
4-Methyl-5-undecylindolo[2,3-b]quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-5-undecylindolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. It acts as a kinase inhibitor, interfering with the activity of enzymes involved in cell signaling pathways . This inhibition can lead to the downregulation of key proteins and genes involved in cell proliferation and survival, making it effective against cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxaline: The parent compound with similar structural features.
6H-Indolo[2,3-b]quinoxaline: Another derivative with similar biological activities.
Pyrrolo[3,2-b]quinoxaline: A related compound with kinase inhibitory properties.
Uniqueness
4-Methyl-5-undecylindolo[2,3-b]quinoxaline stands out due to its specific substitution pattern, which enhances its solubility and stability . This makes it particularly suitable for applications in nonaqueous redox flow batteries and other industrial uses .
Properties
Molecular Formula |
C26H33N3 |
---|---|
Molecular Weight |
387.6 g/mol |
IUPAC Name |
7-methyl-6-undecylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C26H33N3/c1-3-4-5-6-7-8-9-10-13-19-29-25-20(2)15-14-16-21(25)24-26(29)28-23-18-12-11-17-22(23)27-24/h11-12,14-18H,3-10,13,19H2,1-2H3 |
InChI Key |
YLZPNEKEPDGWKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C |
Origin of Product |
United States |
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